molecular formula C15H27NO2S B2964444 N-(3-Propan-2-ylsulfonylpropyl)-N-prop-2-ynylcyclohexanamine CAS No. 1465382-24-4

N-(3-Propan-2-ylsulfonylpropyl)-N-prop-2-ynylcyclohexanamine

Cat. No.: B2964444
CAS No.: 1465382-24-4
M. Wt: 285.45
InChI Key: HFHLWFQSFHSXNJ-UHFFFAOYSA-N
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Description

N-(3-Propan-2-ylsulfonylpropyl)-N-prop-2-ynylcyclohexanamine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-(3-Propan-2-ylsulfonylpropyl)-N-prop-2-ynylcyclohexanamine involves multiple steps, typically starting with the preparation of the cyclohexanamine core. The propan-2-ylsulfonylpropyl group can be introduced through a sulfonylation reaction, where a suitable sulfonyl chloride reacts with a propylamine derivative under basic conditions. The prop-2-ynyl group can be added via an alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate. Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(3-Propan-2-ylsulfonylpropyl)-N-prop-2-ynylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

    Addition: The alkyne group can participate in addition reactions with halogens or hydrogen halides, forming dihaloalkanes or haloalkenes.

Scientific Research Applications

N-(3-Propan-2-ylsulfonylpropyl)-N-prop-2-ynylcyclohexanamine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Propan-2-ylsulfonylpropyl)-N-prop-2-ynylcyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the alkyne group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to N-(3-Propan-2-ylsulfonylpropyl)-N-prop-2-ynylcyclohexanamine include other sulfonyl-substituted amines and alkynes. For example:

    N-(2-Propan-2-ylsulfonylethyl)-N-prop-2-ynylcyclohexanamine: Similar structure but with a shorter sulfonyl chain.

    N-(3-Propan-2-ylsulfonylpropyl)-N-ethylcyclohexanamine: Similar structure but with an ethyl group instead of a prop-2-ynyl group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their substituents.

Properties

IUPAC Name

N-(3-propan-2-ylsulfonylpropyl)-N-prop-2-ynylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO2S/c1-4-11-16(15-9-6-5-7-10-15)12-8-13-19(17,18)14(2)3/h1,14-15H,5-13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHLWFQSFHSXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCCN(CC#C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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